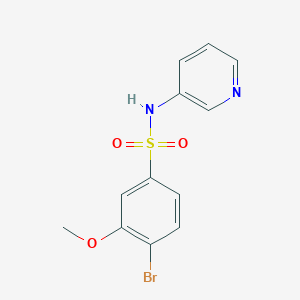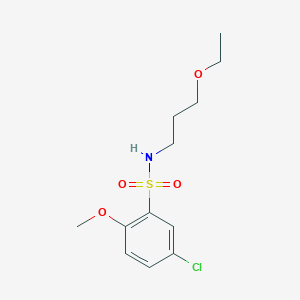
4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that plays a crucial role in various cellular processes.
Mecanismo De Acción
4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide is a serine/threonine kinase that phosphorylates various substrates, including glycogen synthase and tau protein. Inhibition of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide activity by 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide leads to the dephosphorylation of these substrates, resulting in their activation. This activation can lead to various cellular processes, including glycogen synthesis, cell cycle regulation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide have been extensively studied. Inhibition of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide activity by this compound has been shown to increase glycogen synthesis, regulate cell cycle progression, and induce apoptosis in cancer cells. Additionally, this compound has been shown to have neuroprotective effects in Alzheimer's disease models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide has several advantages for lab experiments. This compound is a potent and selective inhibitor of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide, making it a valuable tool for studying the role of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide in various cellular processes. Additionally, this compound has been shown to have low toxicity in vitro and in vivo, making it a safe tool for studying 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide inhibition.
One limitation of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide is its limited solubility in water. This can make it difficult to use in certain experimental conditions. Additionally, this compound has been shown to have poor bioavailability in vivo, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide. One direction is to study the potential therapeutic applications of this compound in various diseases, including Alzheimer's disease, diabetes, and cancer. Additionally, further research is needed to understand the mechanisms underlying the neuroprotective effects of this compound in Alzheimer's disease models. Finally, the development of more potent and selective 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide inhibitors based on the structure of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide may lead to the development of more effective therapeutic agents.
Métodos De Síntesis
The synthesis of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide involves several steps. The first step involves the reaction of 4-bromo-3-nitrophenol with pyridine-3-carboxaldehyde to form 4-bromo-3-(pyridin-3-yl)phenol. This intermediate is then reacted with methoxyamine hydrochloride to form 4-bromo-3-(pyridin-3-yl)-5-methoxyphenol. The final step involves the reaction of this intermediate with benzenesulfonyl chloride in the presence of triethylamine to form 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide is involved in various cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. Dysregulation of 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide has been implicated in several diseases, including Alzheimer's disease, diabetes, and cancer. 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide has been shown to inhibit 4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide activity and has potential therapeutic applications in these diseases.
Propiedades
Nombre del producto |
4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C12H11BrN2O3S |
Peso molecular |
343.2 g/mol |
Nombre IUPAC |
4-bromo-3-methoxy-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O3S/c1-18-12-7-10(4-5-11(12)13)19(16,17)15-9-3-2-6-14-8-9/h2-8,15H,1H3 |
Clave InChI |
LBTQNCHEVJCHSJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Br |
SMILES canónico |
COC1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)


![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)


![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)



